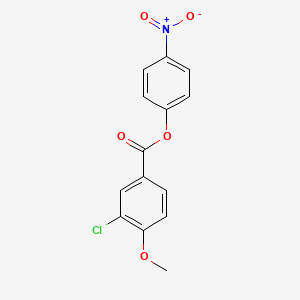
4-nitrophenyl 3-chloro-4-methoxybenzoate
Vue d'ensemble
Description
4-nitrophenyl 3-chloro-4-methoxybenzoate, also known as NPCB, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. NPCB is a member of benzoate esters and is commonly used as a substrate in enzymatic assays.
Mécanisme D'action
4-nitrophenyl 3-chloro-4-methoxybenzoate is hydrolyzed by esterases and lipases to yield 4-nitrophenol and 3-chloro-4-methoxybenzoic acid. The reaction is pH-dependent, and the rate of hydrolysis is faster at higher pH values. 4-nitrophenyl 3-chloro-4-methoxybenzoate has been reported to be a competitive inhibitor of acetylcholinesterase, binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
4-nitrophenyl 3-chloro-4-methoxybenzoate has been shown to have no significant toxicity in vitro and in vivo. It has been reported to be a substrate for human carboxylesterases and cholinesterases, indicating that it may have potential applications in drug development. 4-nitrophenyl 3-chloro-4-methoxybenzoate has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-nitrophenyl 3-chloro-4-methoxybenzoate in lab experiments include its high solubility in organic solvents, its stability under acidic and basic conditions, and its ability to be detected by UV spectroscopy. However, 4-nitrophenyl 3-chloro-4-methoxybenzoate has limited applicability in assays that require a pH range of 7.0-8.0, as it undergoes hydrolysis at these pH values.
Orientations Futures
Future research on 4-nitrophenyl 3-chloro-4-methoxybenzoate could focus on its potential applications in drug development, particularly in the treatment of Alzheimer's disease and inflammatory diseases. 4-nitrophenyl 3-chloro-4-methoxybenzoate could also be used as a tool to study the enzyme kinetics of carboxylesterases and cholinesterases. Additionally, further studies could be conducted to investigate the effects of 4-nitrophenyl 3-chloro-4-methoxybenzoate on other physiological systems, such as the immune system and the cardiovascular system.
In conclusion, 4-nitrophenyl 3-chloro-4-methoxybenzoate is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. 4-nitrophenyl 3-chloro-4-methoxybenzoate has been extensively used as a substrate in enzymatic assays and has been reported to have anti-inflammatory effects and potential applications in drug development. Future research on 4-nitrophenyl 3-chloro-4-methoxybenzoate could focus on its potential applications in the treatment of Alzheimer's disease and inflammatory diseases, as well as its effects on other physiological systems.
Applications De Recherche Scientifique
4-nitrophenyl 3-chloro-4-methoxybenzoate has been extensively used as a substrate in enzymatic assays for the detection of esterase and lipase activities. It is also used as a model substrate for studying the enzyme kinetics of carboxylesterases and cholinesterases. 4-nitrophenyl 3-chloro-4-methoxybenzoate has been reported to be a potent inhibitor of acetylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
(4-nitrophenyl) 3-chloro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-20-13-7-2-9(8-12(13)15)14(17)21-11-5-3-10(4-6-11)16(18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCXZTRFQSQTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



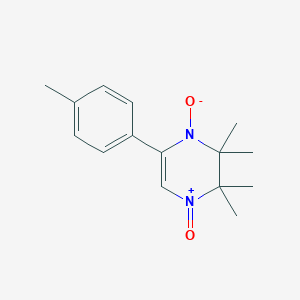
![ethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(6-methyl-4-oxo-4H-chromen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163363.png)

![5-chloro-7-[(3-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163390.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]benzamide](/img/structure/B4163392.png)
![3,3'-{[4-(benzyloxy)-3-methoxyphenyl]methylene}bis(1H-indole-2-carboxylic acid)](/img/structure/B4163395.png)
![N-[5-nitro-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4163396.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163404.png)
![N,N-dimethyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163417.png)
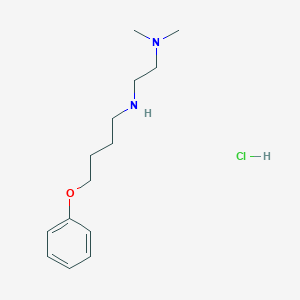
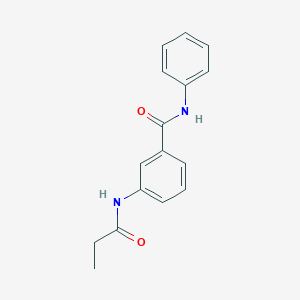
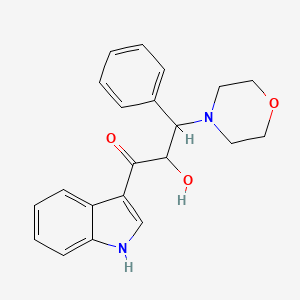
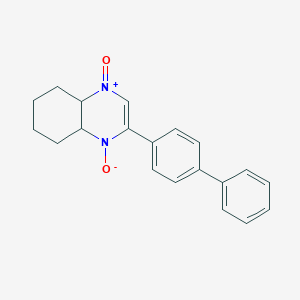
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbutanamide](/img/structure/B4163456.png)